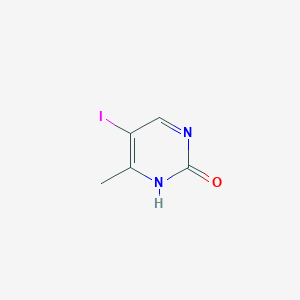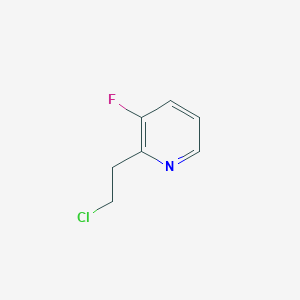
Pyrene-1,8-dicarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrene-1,8-dicarbaldehyde is an aromatic compound derived from pyrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two formyl groups attached to the 1 and 8 positions of the pyrene ring. This compound is known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Pyrene-1,8-dicarbaldehyde can be synthesized through several methods. One common approach involves the bromination of pyrene to form 1,8-dibromopyrene, followed by formylation using a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and formylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: Pyrene-1,8-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to hydroxymethyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Pyrene-1,8-dicarboxylic acid.
Reduction: Pyrene-1,8-dihydroxymethyl.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
科学的研究の応用
Pyrene-1,8-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Biology: Employed in the development of fluorescent probes for imaging and sensing applications.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of pyrene-1,8-dicarbaldehyde involves its interaction with molecular targets through its formyl groups and aromatic ring. The compound can undergo photoinduced electron transfer, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, making this compound useful in photodynamic therapy . Additionally, its ability to form stable complexes with metal ions enhances its application in metal-organic frameworks (MOFs) and catalysis .
類似化合物との比較
Pyrene-1,6-dicarbaldehyde: Similar to pyrene-1,8-dicarbaldehyde but with formyl groups at the 1 and 6 positions.
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: A derivative with four formyl groups, used in the synthesis of covalent organic frameworks (COFs) and other advanced materials.
1,8-Dibromopyrene: A precursor in the synthesis of this compound, used in various substitution reactions.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and optical properties. Its ability to undergo diverse chemical reactions and form stable complexes with metals makes it a versatile compound in research and industrial applications .
特性
分子式 |
C18H10O2 |
|---|---|
分子量 |
258.3 g/mol |
IUPAC名 |
pyrene-1,8-dicarbaldehyde |
InChI |
InChI=1S/C18H10O2/c19-9-13-5-3-11-1-2-12-4-6-14(10-20)16-8-7-15(13)17(11)18(12)16/h1-10H |
InChIキー |
BOHZVQYHWJYDDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C(C=C2)C=O)C=CC4=C(C=CC1=C43)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(Thiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B13132015.png)


![(E)-2,2'-dibromo-4,4'-bis(2-hexyldecyl)-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13132029.png)






![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
